molecular formula C12H10ClNO3 B015734 Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate CAS No. 139161-20-9

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B015734
M. Wt: 251.66 g/mol
InChI Key: YJSYYXAPXKCOMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves complex chemical reactions that lead to its formation. Notably, a one-pot synthesis approach has been developed for related quinolizine derivatives, demonstrating the feasibility of constructing this ring system through condensation reactions followed by intramolecular nucleophilic aromatic substitution (Ziegler et al., 1990). This synthesis method may provide insights into the synthesis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate by adapting the reactants and conditions used.

Molecular Structure Analysis

Molecular structure analysis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves understanding its crystal and molecular structure. For a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, single crystal X-ray diffraction studies have confirmed its structure, highlighting intramolecular hydrogen bonds and π … π interactions contributing to structural stability (Achutha et al., 2017). These techniques could similarly be applied to ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate for detailed structural analysis.

Chemical Reactions and Properties

The chemical reactions and properties of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate are characterized by its reactivity and potential applications in the synthesis of other compounds. For instance, the synthesis of quinolizines and quinolizinium salts from chromone-3-carboxaldehydes in water demonstrates the compound's versatility and the environmentally benign conditions under which it can react (Chen et al., 2020).

Scientific Research Applications

  • Anticancer Activity : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxic activity against cancer cell lines, suggesting its potential for development as a cancer drug (Regal, Shabana, & El‐Metwally, 2020).

  • Synthesis Tool : Ethyl 2-(2'-quinolyl) quinolizine-4-carboxylate is a promising tool for synthesizing quinolizine and benzoquinolizine derivatives (Kato, Chiba, & Tanaka, 1974).

  • Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, being fluorescent, have potential applications in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

  • Intermediate for Drug Synthesis : Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a key intermediate for the tricyclic quinolone prulifloxacin (Matsuoka et al., 1997).

  • Anti-HIV Activity : Derivatives of 4-Oxo-4H-quinolizine-3-carboxylic acid with various substituents have potential anti-HIV integrase inhibitory activity (Xu et al., 2009).

  • Fluorescent Indicators : 4-oxo-4H-quinolizine-3-carboxylic acids serve as effective, Mg2+-selective fluorescent indicators, useful for avoiding interference with Ca2+ measurements (Otten, London, & Levy, 2001).

  • Synthesis of Cyclic and Bicyclic Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate is used for preparing cyclic and bicyclic β-amino acid derivatives (Tishkov, Reissig, & Ioffe, 2002).

  • Biological Activity : 8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid has demonstrated potential for biological activity (Ziegler, Moran, Fenton, & Lin, 1990).

properties

IUPAC Name

ethyl 8-chloro-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSYYXAPXKCOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391377
Record name Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

CAS RN

139161-20-9
Record name Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Otten, RE London, LA Levy - Bioconjugate Chemistry, 2001 - ACS Publications
… The Cl substituent of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate (2) is easily substituted with a variety of nucleophiles and undergoes palladium catalyzed coupling reaction with …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk

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